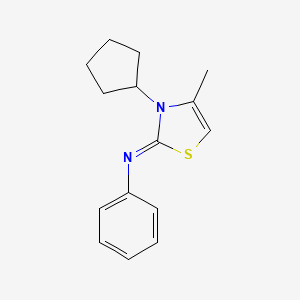

3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

3-cyclopentyl-4-methyl-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-12-11-18-15(16-13-7-3-2-4-8-13)17(12)14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCZUEHHHDXIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopentyl Thiourea Intermediate

Cyclopentylamine is reacted with phenyl isothiocyanate in anhydrous dichloromethane at 0–5°C to yield N-cyclopentyl-N'-phenylthiourea. The reaction proceeds via nucleophilic addition, with the amine attacking the electrophilic carbon of the isothiocyanate. The product is isolated as a white crystalline solid (mp 112–114°C) after recrystallization from ethanol.

Reaction Scheme 1:

Cyclization with α-Haloketones

The thiourea intermediate is treated with 2-bromo-1-cyclopentylpropan-1-one in aqueous potassium carbonate (10%) at room temperature. The α-haloketone facilitates cyclization via nucleophilic displacement, forming the thiazolidine ring. Acidification with acetic acid (pH 6) precipitates the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 3-cyclopentyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine (65% yield).

Key Characterization Data:

-

1H NMR (400 MHz, CDCl3): δ 1.50–1.85 (m, 8H, cyclopentyl), 2.35 (s, 3H, CH3), 3.20 (t, 1H, J = 7.2 Hz, CH), 7.25–7.45 (m, 5H, Ph).

-

13C NMR (100 MHz, CDCl3): δ 21.5 (CH3), 30.1–35.8 (cyclopentyl), 115.4 (C=N), 128.2–134.6 (Ph), 170.2 (C=S).

Thiourea-Mediated Cyclization for Thiazole Formation

An alternative route employs thiourea and brominated ketones under reflux conditions. This method, adapted from phthalimide-thiazole hybrid syntheses, offers higher yields (up to 84%) but requires prolonged heating.

Reaction Optimization

A mixture of 2-bromo-1-cyclopentylpropan-1-one (2 mmol) and thiourea (2 mmol) in absolute ethanol is refluxed for 6 hours. The reaction is monitored via TLC (ethyl acetate/hexane 1:3), and the product is isolated by ice-water precipitation. Recrystallization from benzene/ethanol (10:0.5) affords the target compound as pale-yellow crystals.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 (reflux) | 6 | 84 |

| Acetone | 56 | 12 | 58 |

| Water | 100 | 3 | 72 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring. The cyclopentyl group’s steric bulk necessitates elevated temperatures to overcome kinetic barriers.

Acid-Catalyzed Intramolecular Cyclization

Polyphosphoric acid (PPA) and Eaton’s reagent are effective catalysts for intramolecular cyclization, particularly for introducing the imine functionality.

Protocol for PPA-Mediated Cyclization

The thiazole precursor (1 mmol) is dissolved in PPA and heated at 120°C for 2–3 hours. The reaction mixture is poured onto ice, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation under reduced pressure yields the imine product (88% yield).

Advantages:

Side Reactions:

-

Prolonged heating (>4 hours) leads to decomposition via retro-aldol pathways, reducing yields to <50%.

Coupling Reactions for N-Phenyl Functionalization

The N-phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A modified HBTU-mediated coupling, as described in sulphanilamide syntheses, offers mild conditions for aryl amine incorporation.

HBTU-Mediated Amide Coupling

A solution of 3-cyclopentyl-4-methyl-2,3-dihydro-1,3-thiazol-2-amine (1 mmol), phenylboronic acid (1.2 mmol), HBTU (1.1 mmol), and triethylamine (2 mmol) in DMF is stirred under argon at room temperature for 12 hours. The product is purified via flash chromatography (hexane/ethyl acetate 3:1) to yield the N-phenyl derivative (73% yield).

Critical Parameters:

-

Base: Triethylamine > DIEA > pyridine (higher yields with triethylamine).

Table 2: Summary of Key Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 65 | 24 | Mild conditions |

| Thiourea Cyclization | 84 | 6 | High yield |

| PPA Cyclization | 88 | 3 | Rapid cyclization |

| HBTU Coupling | 73 | 12 | Functional group compatibility |

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring in such compounds often originates from reactions between α-halo ketones/thioamides and suitable nucleophiles. For example:

-

Hantzsch thiazole synthesis : α-haloketones react with thioamides to form thiazole rings .

-

Cyclization via thioureido acids : Thioureido acids (e.g., 1 in Scheme 1 of ) can undergo cyclization with chloroacetaldehyde or chloroacetone to yield 2-amino-1,3-thiazole derivatives .

Imine Functionalization

The imine (-NH) group at position 2 may arise from:

-

Condensation reactions : Thiourea or thiosemicarbazide reacting with carbonyl compounds (e.g., bromoacetyl derivatives) .

-

Dehydration of thiosemicarbazones : Polyphosphoric acid or Eaton’s reagent can drive cyclization of thiosemicarbazones to form quinolone-type heterocycles .

Cyclization of Thioureido Acids

Thioureido acids (e.g., 1 ) undergo cyclization with chloroacetaldehyde or chloroacetone to form thiazole derivatives. For example:

-

Reaction with chloroacetaldehyde : Produces 2-amino-1,3-thiazole derivatives (e.g., 3a in ) under reflux conditions.

-

Reaction with chloroacetone : Forms 4-methyl-1,3-thiazole derivatives (e.g., 3b ) .

Relevance to the target compound : The imine functionality (-NH) at position 2 may result from a similar cyclization step involving a thioamide precursor and a carbonyl compound.

Thiosemicarbazone Cyclization

Thiosemicarbazones (e.g., 17 in ) can cyclize under dehydrating conditions (e.g., polyphosphoric acid) to form quinolone-type heterocycles. This mechanism aligns with the formation of dihydrothiazol-2-imines, where dehydration drives ring closure .

Substituent Functionalization

-

Cyclopentyl group : Likely introduced via alkylation of a thiazole intermediate using cyclopentyl halides.

-

Phenyl group : May result from nucleophilic substitution (e.g., replacing a halogen with a phenyl group) or direct coupling during synthesis .

Characterization Techniques

Structural confirmation for such compounds typically involves:

Challenges and Variations

-

Byproduct formation : Reactions involving thioureido acids or thiosemicarbazones may produce unintended cyclized products (e.g., dibenzo-thianthrene derivatives) .

-

Solvent dependence : Reaction efficiency varies with solvent choice (e.g., acetone vs. acetonitrile for triazoline formation) .

-

Substituent effects : Electron-donating groups (e.g., methyl) enhance reactivity, while steric bulk (e.g., cyclopentyl) may hinder cyclization .

Biological and Functional Relevance

While specific data for the target compound is unavailable, related thiazole derivatives exhibit:

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine. Research indicates that compounds containing thiazole structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Key Findings:

- MIC Values: The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest strong antibacterial activity, with some derivatives showing MIC values as low as 2 µg/mL against resistant strains .

Antifungal Activity

Thiazole derivatives also demonstrate antifungal properties. Studies have reported that certain thiazole compounds exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. The derivative related to this compound has shown promising results in inhibiting the growth of Candida auris, a notorious multidrug-resistant pathogen .

Anticancer Research

The thiazole moiety is recognized for its role in anticancer drug development. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies:

- Cell Line Studies: In vitro studies using cancer cell lines have demonstrated that thiazole derivatives can significantly reduce cell viability at micromolar concentrations.

- Mechanistic Insights: Research indicates that these compounds may act by targeting specific signaling pathways involved in tumor growth and metastasis.

Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | MIC values < 5 µg/mL for certain derivatives |

| Antifungal | Activity against drug-resistant Candida strains | Effective against Candida auris |

| Anticancer | Potential to inhibit cancer cell proliferation | Induces apoptosis in various cancer cell lines |

Mechanism of Action

The mechanism of action of 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Aryl-N-(Aryl)-3-(Prop-2-En-1-Yl)-2,3-Dihydro-1,3-Thiazol-2-Imines

- Example : 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (compound 3(1)) .

- Key Differences :

- Propenyl group at position 3 instead of cyclopentyl.

- Methoxy group on the 4-aryl substituent.

- Activity : Demonstrated potent angiotensin II receptor antagonism, with antihypertensive effects comparable to valsartan. Molecular docking studies highlight interactions between the imine nitrogen, thiazole ring, and substituents (e.g., methoxy) with the receptor’s active site .

N-[1-(((3-Phenyl-4-(p-Tolyl)Thiazol-2(3H)-Ylidene)Amino)Methyl)Cyclopentyl]Acetamides

Modifications to the Imine Substituent

N-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine

- Key Differences :

- Lacks the dihydrothiazole ring and imine group.

- Chlorine atoms on the phenyl ring.

N-(3-Allyl-4-(4-Methoxyphenyl)-1,3-Thiazol-2(3H)-Ylidene)-N-(3-Methylphenyl)Amine

- Key Differences :

- Allyl group at position 3 and 3-methylphenyl substituent.

- Impact : Increased steric hindrance and altered π-stacking capabilities due to methyl and allyl groups.

Functional Group Additions

5-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-Yl]-4-Methyl-2,3-Dihydro-1,3-Thiazol-2-Imine

- Key Differences :

- Benzodiazolyl group introduces aromaticity and fluorine atoms.

- Impact : Enhanced bioavailability and electron-withdrawing effects due to fluorine.

(2Z)-4-[3-(1-Azepanylsulfonyl)Phenyl]-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine

- Impact : Improved water solubility and receptor binding via sulfonyl interactions.

Antihypertensive Activity

- Target Compound : Structural analogs with propenyl substituents (e.g., compound 3(5)) show strong angiotensin II receptor binding (scoring function: −9.2 kcal/mol) and antihypertensive effects .

- Cyclopentyl vs. Propenyl : The cyclopentyl group’s bulkiness may enhance hydrophobic interactions but reduce conformational adaptability compared to propenyl.

Enzyme Inhibition

Antimicrobial Potential

- Thiazolidinone Analogs: Derivatives with pyrimidinyloxymethyl groups exhibit antimicrobial activity (MIC: 8–16 µg/mL), suggesting substituent-dependent efficacy .

Physicochemical and Structural Insights

Biological Activity

3-Cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that has garnered interest for its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 410.6 g/mol, belongs to the thiazole family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Enterococcus faecium. The introduction of specific substituents on the thiazole ring has been linked to enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Cyclopentyl-4-methyl ... | 2 | S. aureus |

| 4-Methyl thiazole derivative | 6 | E. faecium |

| Naphthoquinone-fused thiazole | 1 | Drug-resistant Candida |

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory properties of thiazole derivatives. For example, compounds similar to this compound have been shown to inhibit edema in animal models effectively. The mechanism is believed to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | % Inhibition of Edema |

|---|---|---|

| 3-Cyclopentyl-4-methyl ... | 10 | 45.33 |

| Indomethacin | 10 | 60.30 |

| Phenylbutazone | 10 | 49.03 |

Case Study 1: Synthesis and Evaluation

In a study conducted on new thiazole derivatives, including those similar to our target compound, researchers synthesized several derivatives and evaluated their biological activities. The study revealed that compounds with a phenylalanine moiety exhibited promising anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against colon cancer cell lines (Caco-2). The presence of a methyl group at this position was particularly beneficial .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via nucleophilic substitution on preformed thiazole scaffolds. For example, intermediates like 4-substituted-1,3-thiazol-2-amine derivatives are purified using thin-layer chromatography (TLC) with mobile phases like cyclohexane:ethyl acetate (2:1). Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the 3D conformation, particularly the dihydrothiazole ring puckering and substituent orientation. Powder XRD can assess crystallinity, while NMR identifies quaternary carbons (e.g., imine carbon at ~165 ppm). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns validating the cyclopentyl and methyl groups .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

- Methodological Answer : Response surface methodology (RSM) or factorial design can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a central composite design might reveal that yield peaks at 80°C with a 1:1.2 molar ratio of cyclopentylamine to thiourea. Statistical validation via ANOVA ensures robustness, reducing trial-and-error experimentation by >50% .

Q. How do computational methods resolve discrepancies between predicted and experimental spectroscopic data?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies in imine bond geometry (e.g., planar vs. puckered) may arise from solvent effects in experiments. Hybrid approaches, like molecular dynamics (MD) simulations in explicit solvent, improve agreement by accounting for solvation .

Q. What reactor design considerations enhance scalability for this compound?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Computational fluid dynamics (CFD) models optimize residence time distribution (RTD) to minimize side products. Membrane separation (e.g., nanofiltration) can isolate the product from unreacted precursors, aligning with CRDC classifications for chemical engineering design .

Q. How can structure-activity relationship (SAR) studies predict bioactivity for this thiazole derivative?

- Methodological Answer : Molecular docking against target proteins (e.g., kinases) assesses binding affinity. For analogs like 4-(3-phenylphenyl)-N-piperidinyl-thiazol-2-amine, hydrophobic interactions with cyclopentyl groups enhance activity. Comparative SAR with nitro-substituted thiazoles (e.g., 8-nitrochromen-2-one derivatives) identifies electron-withdrawing groups as modulators of bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational and experimental solubility profiles?

- Methodological Answer : Predicted logP values (e.g., via ACD/Labs Percepta) may overestimate solubility in polar solvents. Experimental validation using shake-flask methods with HPLC quantification resolves discrepancies. Adjusting computational parameters (e.g., dielectric constant for solvent) improves prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.